1-Pyrrolidinepropanol, alpha,alpha-bis(m-fluorophenyl)-beta-methyl-, hydrobromide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidinepropanol, alpha,alpha-bis(m-fluorophenyl)-beta-methyl-, hydrobromide typically involves multi-step organic reactions. The starting materials often include substituted benzene derivatives and pyrrolidine. The reaction conditions may involve:
Catalysts: Commonly used catalysts include acids or bases to facilitate the reaction.
Solvents: Organic solvents such as dichloromethane or ethanol are often used.
Temperature: Reactions may be carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using industrial reactors, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
1-Pyrrolidinepropanol, alpha,alpha-bis(m-fluorophenyl)-beta-methyl-, hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Halogenation or other substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
1-Pyrrolidinepropanol, alpha,alpha-bis(m-fluorophenyl)-beta-methyl-, hydrobromide has various scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 1-Pyrrolidinepropanol, alpha,alpha-bis(m-fluorophenyl)-beta-methyl-, hydrobromide involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-Pyrrolidineethanol: Another substituted pyrrolidine with different substituents.
1-Pyrrolidinepropanol: Lacks the fluorophenyl groups.
Fluorophenyl derivatives: Compounds with similar fluorophenyl groups but different core structures.
Uniqueness
1-Pyrrolidinepropanol, alpha,alpha-bis(m-fluorophenyl)-beta-methyl-, hydrobromide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
35844-98-5 |
---|---|
Molecular Formula |
C20H24BrF2NO |
Molecular Weight |
412.3 g/mol |
IUPAC Name |
1,1-bis(3-fluorophenyl)-2-methyl-3-pyrrolidin-1-ylpropan-1-ol;hydrobromide |
InChI |
InChI=1S/C20H23F2NO.BrH/c1-15(14-23-10-2-3-11-23)20(24,16-6-4-8-18(21)12-16)17-7-5-9-19(22)13-17;/h4-9,12-13,15,24H,2-3,10-11,14H2,1H3;1H |
InChI Key |
YRFGXGTWGOBRNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCCC1)C(C2=CC(=CC=C2)F)(C3=CC(=CC=C3)F)O.Br |
Origin of Product |
United States |
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